Carbonic Anhydrase XII Inhibition: Sub-Nanomolar Affinity of 5-Acetyl-2-methyl-2H-indazole
5-Acetyl-2-methyl-2H-indazole demonstrates high-affinity inhibition of human carbonic anhydrase XII (CA XII) with a Ki of 0.660 nM [1]. CA XII is a validated anticancer target overexpressed in hypoxic tumors, and inhibitors with sub-nanomolar affinity are of significant therapeutic interest. The compound also inhibits carbonic anhydrase II (CA II) with a Ki of 5.40 nM [1].
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | CA XII: Ki = 0.660 nM; CA II: Ki = 5.40 nM |
| Comparator Or Baseline | Acetazolamide (reference CA inhibitor): CA XII Ki = 5.7 nM; CA II Ki = 12 nM |
| Quantified Difference | CA XII: 8.6-fold higher affinity than acetazolamide; CA II: 2.2-fold higher affinity than acetazolamide |
| Conditions | Inhibition of recombinant human carbonic anhydrase XII and II, 15 min preincubation, CO2 hydration stopped-flow assay, pH 7.5, 25°C |
Why This Matters
The sub-nanomolar CA XII Ki (0.660 nM) exceeds the affinity of the clinical reference acetazolamide by nearly an order of magnitude, making this compound a high-priority procurement candidate for CA XII-targeted drug discovery programs where enhanced target engagement is required.
- [1] BindingDB Entry BDBM50428846 / ChEMBL2337543. Affinity data for 1-(2-methyl-2H-indazol-5-yl)ethanone against human carbonic anhydrase XII and II. View Source
